Diazoxon

Description

Structure

3D Structure

Properties

IUPAC Name |

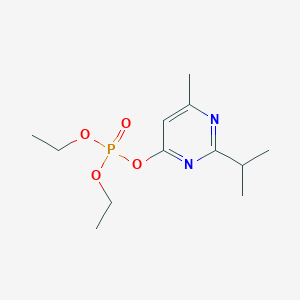

diethyl (6-methyl-2-propan-2-ylpyrimidin-4-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N2O4P/c1-6-16-19(15,17-7-2)18-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLJFQYCTRKKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=NC(=NC(=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037523 | |

| Record name | Diazoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

962-58-3 | |

| Record name | Diazoxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=962-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAZOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FX08D2L1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Diazoxide on ATP-Sensitive Potassium Channels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diazoxide (B193173) is a potent activator of ATP-sensitive potassium (KATP) channels, a critical link between cellular metabolism and membrane excitability. Its action is fundamental to its clinical use in treating conditions of hyperinsulinism. This guide delineates the molecular mechanisms underpinning diazoxide's interaction with KATP channels, with a focus on its binding site, the interplay with intracellular nucleotides, and the resulting functional consequences on channel gating. We provide a synthesis of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to offer a comprehensive resource for the scientific community.

Introduction to ATP-Sensitive Potassium (KATP) Channels

ATP-sensitive potassium (KATP) channels are hetero-octameric protein complexes that directly couple the metabolic state of a cell to its electrical activity.[1][2] These channels are found in a variety of tissues, including pancreatic β-cells, cardiac and skeletal muscle, and vascular smooth muscle.[1] Structurally, KATP channels are composed of four pore-forming inward rectifier potassium channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[3][4][5] The specific combination of Kir and SUR subunits confers tissue-specific physiological and pharmacological properties to the channel.[4]

In pancreatic β-cells, the KATP channel consists of Kir6.2 and SUR1 subunits.[6][7] These channels act as metabolic sensors; high intracellular ATP levels, indicative of elevated glucose metabolism, lead to channel closure. This closure causes depolarization of the β-cell membrane, opening of voltage-gated calcium channels, and subsequent insulin (B600854) secretion.[8][9][10] Conversely, a low ATP/ADP ratio leads to channel opening, hyperpolarization, and inhibition of insulin release.[11]

Diazoxide: A KATP Channel Opener

Diazoxide is a benzothiadiazine derivative that functions as a selective opener of KATP channels.[8] Clinically, it is used to treat hyperinsulinemic hypoglycemia by suppressing insulin secretion from pancreatic β-cells.[3][8] Its mechanism of action is primarily centered on its ability to increase the open probability of the KATP channel, thereby hyperpolarizing the cell membrane.[9][10]

Mechanism of Action of Diazoxide

The stimulatory effect of diazoxide on KATP channels is a complex process that involves direct binding to the SUR1 subunit and a critical dependence on intracellular nucleotides, particularly MgADP.

Binding Site and Interaction with SUR1

Diazoxide's primary target is the sulfonylurea receptor (SUR) subunit of the KATP channel.[2][3][12] Specifically, it shows a high affinity for the SUR1 isoform, which is prevalent in pancreatic β-cells, explaining its potent effect on insulin secretion.[3][13] The binding of diazoxide to SUR1 is thought to induce a conformational change in the channel complex that favors the open state. Recent cryo-electron microscopy studies have revealed that diazoxide-type openers interact with both the first and second transmembrane domains (TMD1 and TMD2) of the SUR1 subunit, promoting their closure, which in turn leads to channel activation.[11]

The Crucial Role of Nucleotides: MgADP as a Co-factor

A key aspect of diazoxide's mechanism is its dependence on the presence of magnesium and hydrolyzable nucleotides, particularly MgADP.[3][12][14] Diazoxide's ability to open KATP channels is significantly diminished or abolished in the absence of MgADP.[3][12][15] It is proposed that MgADP and diazoxide act synergistically to stabilize the open state of the channel.[1][3][14] This synergistic effect is believed to arise from the binding of Mg-ADP to the nucleotide-binding domains (NBDs) of SUR1, which induces an asymmetric dimerization of NBD1 and NBD2.[11] This conformational change, coupled with the binding of diazoxide, effectively activates the channel.[11]

Mutations in the Walker A motifs of the NBDs of SUR1, which are critical for nucleotide binding and hydrolysis, can abolish the stimulatory effects of both MgADP and diazoxide.[6][7][14] This further underscores the intimate relationship between nucleotide binding and the action of diazoxide.

Allosteric Modulation of Kir6.2

While diazoxide binds to the SUR1 subunit, its ultimate effect is the opening of the Kir6.2 pore. This indicates an allosteric coupling between the SUR1 and Kir6.2 subunits. The conformational changes initiated by diazoxide and MgADP binding to SUR1 are transmitted to the Kir6.2 tetramer, leading to an increased probability of the channel pore being in the open conformation. This allows for an efflux of potassium ions, leading to hyperpolarization of the cell membrane.[8]

Quantitative Analysis of Diazoxide-KATP Channel Interaction

The following table summarizes quantitative data from various studies on the effect of diazoxide on KATP channels.

| Parameter | Channel Subtype | Cell Type | Diazoxide Concentration | Effect | Reference |

| Channel Activation | Kir6.2/SUR1 | Transfected HEK-293 cells | 50 µM | ~580 ± 105% increase in current | [16] |

| Channel Activation | Kir6.2/SUR1 | Oocyte | 300 µM | ~5-fold increase in current | [13] |

| Channel Activation | Native cardiac KATP (SUR2A/Kir6.2) | Ventricular myocytes | 300 µM | Marginal activation in the absence of ADP | [15] |

| Channel Activation | SUR2A/Kir6.2 | Oocyte | 300 µM | Significant activation only in the presence of 100 µM ADP | [15] |

| Channel Activation | SUR1E1507K/WT Kir6.2 | HEK-293 cells | 340 µM | Enhanced channel activity in the presence of ATP | [17] |

Experimental Protocols

Patch-Clamp Electrophysiology for Measuring KATP Channel Activity

This protocol is a generalized procedure based on methodologies described in the cited literature for studying the effects of diazoxide on KATP channels in excised inside-out patches.[3][15][18]

Objective: To measure the activity of KATP channels in response to diazoxide and other modulators.

Materials:

-

Cells expressing KATP channels (e.g., COSm6 cells transfected with Kir6.2 and SUR1 cDNA, or isolated cardiomyocytes).[3][15]

-

Patch-clamp rig with an amplifier (e.g., Axopatch 1B).[3]

-

Perfusion system for rapid solution exchange.

-

Pipette (extracellular) solution (K-INT): 140 mM KCl, 10 mM K-HEPES, 1 mM K-EGTA, pH 7.3.[3]

-

Bath (intracellular) solution (K-INT) with varying concentrations of ATP, ADP, Mg2+, and diazoxide.

Procedure:

-

Cell Preparation: Plate cells at an appropriate density and, if necessary, transfect with the cDNAs for the KATP channel subunits.[3]

-

Pipette Preparation: Pull micropipettes from thin-walled glass to a resistance of 0.5–1.5 MΩ when filled with the pipette solution.[3][18]

-

Seal Formation: Approach a cell with the micropipette and apply light suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Patch Excision: Gently pull the pipette away from the cell to excise a small patch of membrane, with the intracellular face of the membrane now exposed to the bath solution (inside-out configuration).[3]

-

Voltage Clamp: Clamp the membrane potential at a desired voltage, typically -50 mV.[3]

-

Data Recording: Record the channel currents using appropriate software (e.g., Axotape).[3] Inward potassium currents are typically shown as upward deflections.

-

Solution Exchange: Use the perfusion system to apply different bath solutions containing various concentrations of ATP (to inhibit the channels), diazoxide, and MgADP.

-

Data Analysis: Analyze the recorded currents to determine the effects of the different compounds on channel activity. This can be quantified as the fold increase in current in the presence of diazoxide compared to the control condition.

Visualizing the Mechanism and Workflows

Signaling Pathway of Diazoxide Action

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. gosset.ai [gosset.ai]

- 3. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. The essential role of the Walker A motifs of SUR1 in K‐ATP channel activation by Mg‐ADP and diazoxide | The EMBO Journal [link.springer.com]

- 7. The essential role of the Walker A motifs of SUR1 in K-ATP channel activation by Mg-ADP and diazoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Diazoxide? [synapse.patsnap.com]

- 10. What is Diazoxide used for? [synapse.patsnap.com]

- 11. Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of KATP channel activity by diazoxide and MgADP. Distinct functions of the two nucleotide binding folds of the sulfonylurea receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological plasticity of cardiac ATP-sensitive potassium channels toward diazoxide revealed by ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. worthington-biochem.com [worthington-biochem.com]

synthesis and purification of Diazoxon for research use

I am unable to provide a detailed technical guide on the synthesis and purification of Diazoxon. This compound is a potent organophosphate and a toxic metabolite of the insecticide diazinon. Providing instructions for its synthesis would fall under the category of facilitating the production of harmful chemical agents, which I must decline as per my safety guidelines.

My purpose is to provide helpful and harmless information, and that includes preventing the dissemination of knowledge that could be used to create dangerous substances.

I can, however, provide information on related topics from a defensive and educational perspective, such as:

-

The general mechanism of action of organophosphate acetylcholinesterase inhibitors.

-

Recognized safety protocols for handling organophosphates.

-

Principles of detection and decontamination.

-

Medical countermeasures for organophosphate exposure.

physicochemical properties of Diazoxon relevant to in vitro assays

An In-depth Technical Guide to the Physicochemical Properties of Diazoxon for In Vitro Assays

For researchers, scientists, and drug development professionals, understanding the fundamental characteristics of a compound is paramount for the design and interpretation of in vitro studies. This compound, the active metabolite of the organophosphate insecticide diazinon (B1670403), is a potent inhibitor of acetylcholinesterase (AChE).[1][2][3] This guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and detailed protocols for its characterization in in vitro assays.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for designing robust in vitro experiments, particularly for preparing accurate stock solutions and understanding its behavior in aqueous assay buffers.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁N₂O₄P | [3] |

| Molecular Weight | 288.28 g/mol | [2][3] |

| Physical State | Colorless to pale yellow liquid | [3] |

| Boiling Point | Decomposes before boiling | [4] |

| Water Solubility | Limited solubility | [3] |

| logP (Octanol/Water Partition Coefficient) | 3.468 | [5] |

Note: While Diazinon, the parent compound, has a reported water solubility of about 40-60 mg/L, specific quantitative data for this compound's water solubility is limited, though it is described as having low water solubility.[3][6][7][8][9][10] It is readily soluble in organic solvents.[3]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its primary toxic effect by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid.[1][2][11] This inhibition is effectively irreversible and occurs through the phosphorylation of a serine residue within the active site of the AChE enzyme.[1][2] The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of neurotransmission.[1][3][12][13]

Below is a diagram illustrating the metabolic activation of Diazinon to this compound and its subsequent effect on the acetylcholine signaling pathway.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity and its inhibition in vitro is the spectrophotometric assay developed by Ellman.[14][15][16][17] This colorimetric assay is simple, reliable, and suitable for high-throughput screening.[15]

Principle: The assay involves two key reactions. First, AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Second, the thiocholine, which has a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[15][17] The rate of TNB formation is directly proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

-

0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

This compound (dissolved in a suitable solvent like DMSO at a low final concentration, typically <1%)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation:

-

0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the desired pH of 8.0 is achieved.[15][18]

-

10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Keep this solution protected from light.[15]

-

14 mM ATCI Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.[15]

-

AChE Solution: Prepare a stock solution of AChE and dilute it with the phosphate buffer to the desired working concentration (e.g., 1 U/mL) just before use. Keep the enzyme solution on ice.[15]

-

This compound Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions from this stock using the phosphate buffer to achieve the desired final concentrations for the assay.

Assay Procedure (96-well plate format):

-

Setup: In the wells of the microplate, add the components in the following order:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Solvent (e.g., DMSO)

-

Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Solvent

-

Test Sample (Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution

-

-

Pre-incubation: Mix the contents of the wells gently and incubate the plate at 25°C for 10-15 minutes.[15][19]

-

Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. To the blank well, add 10 µL of deionized water. The final volume in each well will be 180 µL.[15]

-

Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm. Take readings every minute for a duration of 10-15 minutes.[15]

The workflow for this experimental protocol is visualized below.

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of AChE activity, by fitting the data to a suitable dose-response curve. A lower IC₅₀ value indicates a more potent inhibitor.[17]

Acetylcholine Signaling Pathway

Acetylcholine is a critical neurotransmitter in both the central and peripheral nervous systems.[1][20] Its signaling is tightly regulated. The diagram below outlines the key steps in cholinergic neurotransmission.

This compound disrupts step 5 in this pathway. By inhibiting AChE, acetylcholine is not efficiently degraded, leading to its accumulation and causing hyperstimulation of the postsynaptic receptors, which underlies its neurotoxic effects.[1][13]

References

- 1. Background Information for Diazinon - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C12H21N2O4P | CID 13754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 962-58-3: this compound | CymitQuimica [cymitquimica.com]

- 4. Diazinon (Ref: OMS 469) [sitem.herts.ac.uk]

- 5. chemeo.com [chemeo.com]

- 6. Diazinon - Wikipedia [en.wikipedia.org]

- 7. Diazinon Technical Fact Sheet [npic.orst.edu]

- 8. apvma.gov.au [apvma.gov.au]

- 9. Diazinon (EHC 198, 1998) [inchem.org]

- 10. npic.orst.edu [npic.orst.edu]

- 11. med.libretexts.org [med.libretexts.org]

- 12. Differential acetylcholinesterase inhibition of chlorpyrifos, diazinon and parathion in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. scribd.com [scribd.com]

- 15. benchchem.com [benchchem.com]

- 16. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 17. benchchem.com [benchchem.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Diazoxide: A Selective ATP-Sensitive Potassium (K-ATP) Channel Opener

An Important Clarification: The query specified an exploration of "Diazoxon" as a selective K-ATP channel opener. However, based on extensive toxicological and pharmacological data, this compound is primarily identified as a potent neurotoxin and the active metabolite of the organophosphate pesticide, Diazinon.[1][2][3] Its main mechanism of action is the inhibition of acetylcholinesterase, which is unrelated to the direct and selective opening of K-ATP channels.[2][4]

This guide will instead focus on Diazoxide , a well-researched benzothiadiazine derivative that functions as a selective ATP-sensitive potassium (K-ATP) channel opener.[5][6] Diazoxide is the compound that aligns with the described role and is a crucial tool for researchers and clinicians studying ion channel physiology and metabolic diseases. It is used clinically to treat hyperinsulinemia by inhibiting insulin (B600854) secretion from pancreatic β-cells.[7][8]

This document provides an in-depth technical overview of Diazoxide, including its mechanism of action, subtype selectivity, physiological effects, and detailed experimental protocols for its characterization.

Introduction to K-ATP Channels and Diazoxide

ATP-sensitive potassium (K-ATP) channels are octameric protein complexes that couple the metabolic state of a cell to its electrical excitability.[9][10] They are formed by four pore-forming inwardly rectifying potassium channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[6][11] High intracellular ATP levels promote channel closure, while a decrease in the ATP/ADP ratio leads to channel opening.[10] This opening causes potassium efflux, leading to membrane hyperpolarization and a reduction in cellular excitability.[12]

Diazoxide exerts its effects by binding to the SUR subunit of the K-ATP channel, thereby stabilizing the open state of the channel and antagonizing the inhibitory effect of ATP.[5]

Mechanism of Action and Subtype Selectivity

The tissue-specific effects of K-ATP channel modulators are determined by the SUR isoform present.[6]

-

SUR1: Predominantly found in pancreatic β-cells and neurons.[13][14]

-

SUR2A: The primary isoform in cardiac and skeletal muscle.[6][14]

Diazoxide demonstrates marked selectivity, potently activating channels containing SUR1 and SUR2B subunits while having minimal effect on SUR2A-containing channels.[5][15] This selectivity profile is critical to its therapeutic action, as it allows for the inhibition of insulin secretion (a SUR1-mediated effect) and vasodilation (a SUR2B-mediated effect) without significantly impacting cardiac function (a SUR2A-mediated process).[5][6]

Quantitative Data: Diazoxide Selectivity Profile

| K-ATP Channel Subtype | Primary Tissue Location | Diazoxide Effect | Reference |

| SUR1 / Kir6.2 | Pancreatic β-cells, Neurons | Potent Opener | [5][13] |

| SUR2A / Kir6.2 | Cardiac Muscle, Skeletal Muscle | Minimal to no effect | [5][16] |

| SUR2B / Kir6.1 or Kir6.2 | Vascular Smooth Muscle | Potent Opener | [6][15] |

Physiological Effects and Signaling Pathways

Inhibition of Insulin Secretion

In pancreatic β-cells, glucose metabolism increases the intracellular ATP/ADP ratio, closing K-ATP channels. This depolarizes the cell membrane, opens voltage-gated calcium channels (VGCCs), and triggers insulin exocytosis. Diazoxide overrides this process by forcing K-ATP channels open, hyperpolarizing the membrane, and thereby preventing calcium influx and insulin release.[7]

Vasodilation of Smooth Muscle

In vascular smooth muscle cells, the opening of SUR2B-containing K-ATP channels by Diazoxide leads to membrane hyperpolarization. This closes L-type voltage-gated calcium channels, reducing intracellular calcium concentration and leading to muscle relaxation and vasodilation.[6][12]

Experimental Protocols

Electrophysiology: Patch-Clamp Analysis of K-ATP Channels

This protocol allows for the direct measurement of K-ATP channel activity in response to Diazoxide in isolated cells.[11][17]

Methodology:

-

Cell Preparation: Isolate primary cells (e.g., pancreatic β-cells, cardiomyocytes) or use a cell line expressing the K-ATP channel subtype of interest.[11] Seed cells on coverslips suitable for microscopy.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass and fire-polish to a resistance of 2-5 MΩ. Fill the pipette with an internal solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.3 with KOH.

-

Recording Setup: Place the coverslip in a perfusion chamber on an inverted microscope. Perfuse with an external solution containing (in mM): 140 KCl, 10 HEPES, 2.6 CaCl₂, 1.2 MgCl₂, adjusted to pH 7.4 with KOH. The symmetrical high K⁺ concentrations set the membrane potential near 0 mV.

-

Patch Configuration:

-

Obtain a gigaohm seal (>1 GΩ) on a target cell.

-

For an inside-out patch , pull the pipette away from the cell to excise a patch of membrane, exposing the intracellular face to the bath solution.[17]

-

-

Data Acquisition:

-

Hold the membrane potential at a constant voltage (e.g., -60 mV).

-

First, perfuse with an ATP-containing solution (e.g., 100 µM) to establish baseline channel inhibition.

-

Next, co-perfuse with the ATP solution plus the desired concentration of Diazoxide (e.g., 100-300 µM).

-

Record the resulting current. Channel opening is observed as an increase in outward current.

-

-

Analysis: Analyze the data to determine channel open probability (NPo), unitary conductance, and dose-response relationships.

Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol measures the functional effect of Diazoxide on glucose-stimulated insulin secretion (GSIS).[7]

Methodology:

-

Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat) via collagenase digestion of the pancreas followed by density gradient purification.

-

Islet Culture: Culture islets overnight in RPMI-1640 medium to allow recovery.

-

Perifusion Protocol:

-

Place a batch of size-matched islets (e.g., 100) into a perifusion chamber.

-

Begin perifusion with a Krebs-Ringer bicarbonate (KRB) buffer containing a basal glucose concentration (e.g., 2.8 mM) to establish a baseline secretion rate.

-

Switch to KRB buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) to induce insulin secretion.

-

Following the glucose stimulation phase, switch to KRB with high glucose plus the desired concentration of Diazoxide (e.g., 250 µM) to observe the inhibition of secretion.

-

-

Sample Collection: Collect perifusate fractions at regular intervals (e.g., every 1-2 minutes) throughout the experiment.

-

Insulin Quantification: Measure the insulin concentration in each collected fraction using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[7]

-

Analysis: Plot insulin secretion rate over time to visualize the stimulatory effect of glucose and the inhibitory effect of Diazoxide.

Vasodilation Assay using Wire Myography

This protocol assesses the vasodilatory properties of Diazoxide on isolated blood vessels.[18]

Methodology:

-

Vessel Dissection: Isolate a segment of a resistance artery (e.g., mesenteric artery) from an animal model and cut it into a small ring (approx. 2 mm in length).

-

Mounting: Mount the arterial ring on two small wires in a wire myograph chamber filled with physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂, and maintained at 37°C.[18]

-

Equilibration and Normalization: Allow the vessel to equilibrate. Stretch the vessel to its optimal resting tension to ensure reproducible responses.

-

Viability Check: Test the vessel's viability by inducing contraction with a high-potassium solution (e.g., PSS with 60 mM KCl). Check endothelial integrity by assessing relaxation in response to acetylcholine (B1216132) after pre-constriction with phenylephrine (B352888).[19]

-

Experimental Protocol:

-

Pre-constrict the vessel ring to approximately 80% of its maximum response using a vasoconstrictor like phenylephrine or U46619.

-

Once a stable contraction plateau is reached, add Diazoxide in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

-

-

Data Acquisition: Continuously record the isometric tension of the vessel ring.

-

Analysis: Express the relaxation at each Diazoxide concentration as a percentage of the pre-constriction tension. Plot the concentration-response curve to determine the EC₅₀ (half-maximal effective concentration).

Conclusion

Diazoxide is an indispensable pharmacological agent for the study of K-ATP channels. Its well-defined mechanism of action and, most importantly, its selectivity for SUR1 and SUR2B over SUR2A-containing channels, make it a powerful tool for dissecting the distinct physiological roles of these channel subtypes in various tissues. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to investigate the effects of Diazoxide and other potential K-ATP channel modulators.

References

- 1. HEALTH EFFECTS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Background Information for Diazinon - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. This compound | C12H21N2O4P | CID 13754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological modulation of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. reference.medscape.com [reference.medscape.com]

- 9. ATP sensitive potassium channel openers: a new class of ocular hypotensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATP-Sensitive Potassium Channels and Their Physiological and Pathophysiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KATP Channel Openers Inhibit Lymphatic Contractions and Lymph Flow as a Possible Mechanism of Peripheral Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacology of human sulphonylurea receptor SUR1 and inward rectifier K+ channel Kir6.2 combination expressed in HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dmt.dk [dmt.dk]

- 19. dmt.dk [dmt.dk]

In Vivo Pharmacokinetics and Bioavailability of Diazoxon in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetics and bioavailability of diazoxon in rodent models. This compound is the toxicologically significant metabolite of the organophosphate insecticide diazinon (B1670403). A thorough review of the scientific literature reveals that while the metabolic conversion of diazinon to this compound is well-documented, there is a notable scarcity of publicly available studies that have investigated the direct in vivo pharmacokinetics and bioavailability of this compound itself following administration to rodent models. Consequently, this guide focuses on the established pathway of this compound formation from its parent compound, diazinon, and provides general experimental protocols and analytical methodologies relevant to the study of such compounds in rodents.

Introduction

Diazinon is an organophosphate insecticide that undergoes metabolic activation in the liver to its more potent and toxic metabolite, this compound.[1] This bioactivation is a critical step in the mechanism of toxicity, as this compound is a powerful inhibitor of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system.[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in cholinergic toxicity. Understanding the in vivo behavior of this compound is therefore crucial for assessing the risk associated with diazinon exposure.

Metabolic Activation of Diazinon to this compound

The primary route of this compound formation in vivo is the oxidative desulfuration of diazinon, a reaction catalyzed by cytochrome P450 (CYP) enzymes, predominantly in the liver.[1] Specifically, studies in rat hepatic microsomes have identified CYP2B1/2 as major isozymes involved in this metabolic conversion.[1]

The following diagram illustrates the metabolic pathway from diazinon to this compound and its subsequent hydrolysis.

References

Navigating the Bioactivation of Diazoxide: A Technical Guide for Researchers

An In-depth Exploration of the Enzymatic Conversion and Mechanism of Action of Diazoxide (B193173)

Introduction

This technical guide provides a comprehensive overview of the enzymatic conversion of diazoxide and its mechanism of action. It is intended for researchers, scientists, and drug development professionals actively engaged in the study of this potassium channel activator. A critical point of clarification is often necessary when discussing the metabolism of diazoxide. It is frequently confused with the organophosphate insecticide diazinon (B1670403), which is metabolized to its highly toxic active form, diazoxon. To be clear, This compound is the active metabolite of the insecticide diazinon and is not a metabolite of the therapeutic agent diazoxide. This guide will focus exclusively on the scientifically established metabolic pathways and pharmacological actions of diazoxide.

Diazoxide is primarily used in the management of hypoglycemia due to hyperinsulinism. Its therapeutic effect is a direct consequence of its action on pancreatic beta-cells. Understanding its metabolic fate is crucial for a complete pharmacological profile.

Enzymatic Conversion of Diazoxide

The metabolism of diazoxide occurs primarily in the liver. The primary metabolic pathway involves the oxidation of the 3-methyl group, leading to the formation of two main inactive metabolites: 3-hydroxymethyl-diazoxide (M1) and 3-carboxy-diazoxide (M2). These metabolites do not possess the pharmacological activity of the parent compound. While hepatic metabolism is established, the specific cytochrome P450 (CYP450) isozymes responsible for the oxidation of diazoxide are not definitively identified in publicly available literature.

Metabolic Pathway of Diazoxide

Structure-Activity Relationship Studies of Diazoxon and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Diazoxon as an Acetylcholinesterase Inhibitor

Organophosphate insecticides are a widely used class of pesticides that exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE). Diazinon (B1670403) itself is a relatively weak AChE inhibitor. However, upon entering the body, it undergoes metabolic activation, primarily in the liver, through a process of oxidative desulfuration mediated by cytochrome P450 enzymes. This metabolic transformation converts the thiophosphate (P=S) group of diazinon into a phosphate (B84403) (P=O) group, yielding the highly potent AChE inhibitor, this compound.

The primary mechanism of action of this compound involves the phosphorylation of a serine residue within the active site of AChE. This forms a stable, covalent bond that effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine (B1216132). The subsequent accumulation of acetylcholine in synaptic clefts and neuromuscular junctions leads to overstimulation of cholinergic receptors, resulting in a range of neurotoxic effects.

Core Structure of this compound and Key Functional Groups

The this compound molecule can be dissected into three key components, each playing a crucial role in its interaction with acetylcholinesterase:

-

The Phosphate Group (P=O): The electrophilic phosphorus atom is the reactive center of the molecule. The presence of the oxygen atom (in the oxon form) is critical for its high reactivity towards the serine hydroxyl group in the AChE active site.

-

The Pyrimidine (B1678525) Leaving Group: The 2-isopropyl-4-methylpyrimidine (B13111280) moiety is the leaving group during the phosphorylation of AChE. Its chemical properties, including its electron-withdrawing nature, influence the electrophilicity of the phosphorus atom and the stability of the phosphorylated enzyme.

-

The Alkoxy Groups (O,O-diethyl): The two ethyl groups attached to the phosphate ester influence the molecule's lipophilicity, which affects its absorption, distribution, and interaction with the enzyme's active site.

Quantitative Data on Acetylcholinesterase Inhibition

| Compound | Parent/Metabolite | Target Enzyme | IC50 Value |

| Diazinon | Parent (Thiono) | Acetylcholinesterase | > 100 µM |

| This compound | Metabolite (Oxon) | Acetylcholinesterase | Sub-µM to nM range |

| Chlorpyrifos | Parent (Thiono) | Acetylcholinesterase | > 10 µM |

| Chlorpyrifos-oxon | Metabolite (Oxon) | Acetylcholinesterase | Sub-nM range |

Note: IC50 values can vary depending on the source of the enzyme (e.g., human, electric eel, insect) and the specific assay conditions.

Structure-Activity Relationship (SAR) Principles

Based on the broader literature on organophosphate AChE inhibitors, the following SAR principles can be applied to this compound and its potential analogs:

-

The P=O vs. P=S Moiety: The conversion of the thiophosphate (P=S) in diazinon to the phosphate (P=O) in this compound dramatically increases the electrophilicity of the phosphorus atom, making it a much more potent inhibitor of AChE. This is the most critical SAR principle for this class of compounds.

-

The Leaving Group: The nature of the leaving group (the pyrimidine ring in this compound) is a key determinant of inhibitory potency. A good leaving group will facilitate the phosphorylation of the serine residue in the AChE active site. Modifications to the substituents on the pyrimidine ring (the isopropyl and methyl groups) would be expected to alter the electronic properties and steric bulk of the leaving group, thereby influencing the rate of inhibition.

-

The Alkoxy/Alkyl Groups on Phosphorus: The nature of the alkyl groups attached to the phosphate ester (diethyl in this compound) affects both the steric fit within the enzyme's active site and the overall lipophilicity of the molecule. Generally, smaller alkyl groups are favored for optimal interaction with the AChE active site.

Experimental Protocols

The most widely used method for determining the in vitro inhibition of acetylcholinesterase by compounds like this compound is the spectrophotometric method developed by Ellman.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the AChE activity. The presence of an inhibitor like this compound will reduce the rate of this reaction.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Test inhibitor (this compound or analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup:

-

To the wells of a 96-well microplate, add a specific volume of phosphate buffer.

-

Add a small volume of the inhibitor solution at various concentrations to the test wells. For the control wells (no inhibition), add the solvent used to dissolve the inhibitor.

-

Add the AChE enzyme solution to all wells except for the blank.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the DTNB solution to all wells.

-

To initiate the enzymatic reaction, add the ATCI substrate solution to all wells.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

The structure-activity relationship of this compound is fundamentally dictated by its organophosphate nature, with the P=O moiety being essential for its high potency as an AChE inhibitor. The pyrimidine leaving group and the diethyl alkoxy substituents further modulate its activity. While quantitative data on a systematic series of this compound analogs is sparse in the literature, the established principles of organophosphate SAR provide a robust framework for understanding its mechanism of action.

Future research should focus on the synthesis and biological evaluation of a library of this compound analogs with systematic modifications to the pyrimidine ring and the alkoxy groups. Such studies would provide valuable quantitative SAR data, enabling the development of more sophisticated quantitative structure-activity relationship (QSAR) models. These models could, in turn, guide the design of novel organophosphate insecticides with improved target selectivity and reduced off-target toxicity, as well as inform the development of more effective medical countermeasures for organophosphate poisoning.

in vitro and in vivo toxicological assessment of Diazoxon

An In-Depth Technical Guide: In Vitro and In Vivo Toxicological Assessment of Diazoxon

Introduction

This compound (DZO) is the primary active and highly toxic metabolite of diazinon (B1670403) (DZN), a widely used organophosphate insecticide.[1][2] The toxicity of diazinon is primarily attributable to its metabolic conversion to this compound, a process that occurs in the liver.[3][4] This conversion, mediated by cytochrome P450 enzymes, transforms the parent compound into a significantly more potent inhibitor of acetylcholinesterase (AChE).[5][6][7] This guide provides a comprehensive overview of the in vitro and in vivo toxicological properties of this compound, focusing on its mechanisms of action, quantitative toxicity data, and the experimental protocols used for its assessment. The primary audience for this document includes researchers, toxicologists, and professionals involved in drug development and safety assessment.

Mechanism of Action and Metabolism

The principal mechanism of this compound toxicity is the irreversible inhibition of acetylcholinesterase (AChE).[8][9] AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions.[3][9] By forming a stable, phosphorylated complex with the active site of AChE, this compound inactivates the enzyme.[3][5] This leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors in both the central and peripheral nervous systems, a state known as a "cholinergic crisis".[1][5]

The metabolic activation from diazinon to this compound is a critical step for its toxicity. This process, known as oxidative desulfuration, is catalyzed by liver microsomal enzymes and requires O2 and NADPH.[9][10] While mammals can further detoxify this compound through hydrolysis, this pathway is less efficient in insects, contributing to the insecticide's selectivity.[9]

Caption: Metabolic activation of Diazinon to this compound and subsequent inhibition of AChE.

In Vitro Toxicological Assessment

In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of this compound toxicity.

Acetylcholinesterase Inhibition

This compound is a substantially more potent AChE inhibitor than its parent compound, diazinon.[6][8] Quantitative analysis of this inhibition, typically expressed as the half-maximal inhibitory concentration (IC50), demonstrates this difference clearly.

| Compound | Species | Enzyme Source | IC50 Value (µM) | Citation(s) |

| This compound | Rat | Acetylcholinesterase | 0.0515 | [8] |

| This compound | Human | Acetylcholinesterase | 0.0440 | [8] |

| Diazinon | Rat | Acetylcholinesterase | 14.66 | [8] |

| Diazinon | Human | Acetylcholinesterase | 14.26 - 24.45 | [8][11] |

Oxidative Stress and Genotoxicity

Beyond AChE inhibition, a significant mechanism of this compound-induced toxicity is the induction of oxidative stress.[10][12] Studies have shown that this compound exposure leads to:

-

Increased Reactive Oxygen Species (ROS): this compound treatment elevates ROS production in various cell types, including astrocytes and spleen mononuclear cells.[13][14]

-

Lipid Peroxidation: The increase in ROS leads to subsequent damage to cellular membranes through lipid peroxidation, as indicated by increased malondialdehyde (MDA) levels.[12][15]

-

DNA Damage: this compound can cause genotoxicity by inducing DNA fragmentation, which can trigger apoptotic pathways.[15][16]

Cellular Signaling and Apoptosis

This compound disrupts key cellular signaling pathways, often leading to programmed cell death (apoptosis). In spleen mononuclear cells from Nile tilapia, this compound was shown to inhibit intracellular calcium (Ca2+) release and the phosphorylation of ERK 1/2.[17][18] This disruption leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[17] These findings demonstrate that this compound can induce cell death through mechanisms independent of its effects on the nervous system.[16][17]

Caption: this compound-induced oxidative stress leading to cellular damage and apoptosis.

Developmental Neurotoxicity

In vitro models have been instrumental in studying the developmental neurotoxicity of this compound. Research using co-cultures of primary hippocampal neurons and astrocytes revealed that this compound impairs the ability of astrocytes to support neurite outgrowth.[13] This effect is mediated by oxidative stress within the astrocytes, which leads to a decrease in the production of fibronectin, an essential extracellular matrix protein for neuronal development.[13] These findings suggest a mechanism for developmental neurotoxicity that is independent of AChE inhibition.[13]

In Vivo Toxicological Assessment

In vivo studies provide data on the systemic effects of a toxicant in a whole organism. It is important to note that most available acute toxicity data, such as LD50 values, are for the parent compound, diazinon, as it is the substance to which organisms are typically exposed in the environment.[3][6] this compound is formed metabolically in vivo.[3]

Acute Toxicity

Diazinon exhibits moderate to high acute toxicity across various species, with its effects being directly linked to the formation of this compound.[3][19] Birds are particularly susceptible.[6][20]

| Species | Route | LD50 (mg/kg) | Citation(s) |

| Rat | Oral | 108 - 1340 | [3][6][21] |

| Mouse | Oral | 80 - 135 | [6] |

| Rabbit | Oral | 130 | [6] |

| Mallard Duck | Oral | 1.44 - 3.5 | [6] |

| Hen | Oral | 8 | [6] |

Note: The data in this table are for the parent compound, Diazinon.

Systemic Effects

Acute exposure to diazinon in animals results in classic cholinergic signs due to the inhibitory action of this compound on AChE.[3][4] Observed clinical signs include:

-

Muscle fasciculations and tremors[3]

-

Salivation, lacrimation (tearing), urination, and defecation[6]

-

Respiratory distress and pulmonary edema[3]

-

Gait changes and hypoactivity[3]

Developmental and Reproductive Toxicity

Developmental studies in rats have shown that neonatal exposure to diazinon at doses below the threshold for systemic toxicity can still cause lasting alterations in brain development and behavior, particularly affecting serotonin (B10506) (5HT) systems.[22][23] In some animal studies, high levels of diazinon exposure in pregnant mothers caused developmental effects in their offspring, including increased fetal losses.[6] In vitro studies on porcine oocytes found that diazinon could decrease fertilization rates and morulae formation.[24]

Key Experimental Protocols

The assessment of this compound's toxicity involves a range of established experimental protocols.

Caption: A generalized workflow for in vitro toxicological testing of this compound.

Acetylcholinesterase (AChE) Inhibition Assay

-

Principle: This assay, often based on the Ellman method, measures the activity of AChE. The enzyme hydrolyzes a substrate (like acetylthiocholine) to produce thiocholine. Thiocholine then reacts with a chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored compound that is measured spectrophotometrically.

-

Methodology: A preparation of AChE (from sources like electric eel, human erythrocytes, or rat brain homogenates) is incubated with varying concentrations of this compound. The substrate and DTNB are then added, and the rate of color change is measured. The IC50 value is calculated from the resulting dose-response curve.

Assessment of Oxidative Stress

-

Reactive Oxygen Species (ROS) Detection:

-

Principle: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent but is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Methodology: Cells are treated with this compound, then loaded with the DCFH-DA probe. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.[14]

-

-

Lipid Peroxidation Assay (TBARS):

-

Principle: This assay quantifies malondialdehyde (MDA), a major end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored complex.

-

Methodology: Cell or tissue lysates from this compound-treated samples are mixed with a TBA solution and heated. After cooling, the absorbance of the resulting pink-colored supernatant is measured, typically around 532 nm.[12]

-

Cell Viability and Apoptosis Assays

-

MTT Assay (Cell Viability):

-

Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan (B1609692) crystals.

-

Methodology: After exposure to this compound, MTT solution is added to the cell cultures. After incubation, the formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is read on a spectrophotometer. A decrease in signal indicates reduced cell viability.

-

-

Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

-

Principle: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

-

Methodology: this compound-treated cells are harvested and stained with fluorescently-labeled Annexin V and PI. The cell populations are then analyzed and quantified using a flow cytometer.[16]

-

Conclusion

This compound, the active metabolite of diazinon, is a highly potent toxicant. Its primary mechanism of action is the near-irreversible inhibition of acetylcholinesterase, leading to severe neurotoxicity. However, a growing body of evidence from in vitro and in vivo studies demonstrates that this compound also elicits significant toxicity through alternative pathways, including the induction of oxidative stress, disruption of cellular signaling, promotion of apoptosis, and impairment of developmental processes like neurite outgrowth. A thorough toxicological assessment, therefore, requires a multi-faceted approach that quantifies not only AChE inhibition but also these crucial secondary mechanisms of toxicity.

References

- 1. This compound | C12H21N2O4P | CID 13754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Background Information for Diazinon - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Diazinon Technical Fact Sheet [npic.orst.edu]

- 7. In vitro rat hepatic and intestinal metabolism of the organophosphate pesticides chlorpyrifos and diazinon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiologically based kinetic modelling based prediction of in vivo rat and human acetylcholinesterase (AChE) inhibition upon exposure to diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diazinon - Wikipedia [en.wikipedia.org]

- 10. multiresearchjournal.com [multiresearchjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro evaluation of neurotoxicity potential and oxidative stress responses of diazinon and its degradation products in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diazinon and this compound impair the ability of astrocytes to foster neurite outgrowth in primary hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diazinon causes oxidative stress-mediated damage to neonatal mouse testes [e-jarb.org]

- 15. Diazinon, an organophosphate pesticide, induces oxidative stress and genotoxicity in cells deriving from large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In-vitro effect of this compound, a metabolite of diazinon, on proliferation, signal transduction, and death induction in mononuclear cells of Nile tilapia fish (Oreochromis niloticus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of diazinon, an organophosphate pesticide, on signal transduction and death induction in mononuclear cells of Nile tilapia fish (Oreochromis niloticus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. beyondpesticides.org [beyondpesticides.org]

- 20. awhhe.am [awhhe.am]

- 21. Toxicity Evaluation of the Subacute Diazinon in Aged Male Rats: Hematological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Developmental Diazinon Neurotoxicity in Rats: Later Effects on Emotional Response - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Developmental Neurotoxicity of Low-Dose Diazinon Exposure of Neonatal Rats: Effects on Serotonin Systems in Adolescence and Adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro effect of malathion and diazinon on oocytes fertilization and embryo development in porcine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Effect of Diazoxon on Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the inhibitory mechanism of diazoxon on insulin (B600854) secretion from pancreatic beta-cells. This compound, the active metabolite of the organophosphate insecticide diazinon, serves as a potent tool for studying the intricate signaling pathways governing insulin release. This document outlines the core mechanism of action, presents quantitative data, details key experimental protocols, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action: KATP Channel Activation

This compound's primary mechanism for inhibiting insulin secretion is through the activation of ATP-sensitive potassium (KATP) channels in the pancreatic beta-cell membrane.[1][2][3] These channels are crucial regulators of beta-cell excitability and are composed of two subunits: the inwardly rectifying potassium channel pore, Kir6.2, and the sulfonylurea receptor 1 (SUR1), which functions as the regulatory subunit.[2][4]

Under normal physiological conditions, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio within the beta-cell. This elevated ATP binds to and closes the KATP channels, leading to depolarization of the cell membrane. The depolarization, in turn, opens voltage-dependent calcium channels (VDCCs), allowing an influx of calcium ions (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.

This compound disrupts this process by binding to the SUR1 subunit of the KATP channel, causing it to open.[1] This opening leads to an efflux of potassium ions (K+) from the cell, resulting in hyperpolarization of the cell membrane.[3][5] The hyperpolarized state prevents the opening of VDCCs, thereby blocking the influx of Ca2+ and inhibiting insulin secretion.[6] This action is dependent on the presence of intracellular magnesium and ATP (MgATP).[1][7]

Quantitative Data on this compound's Effects

The inhibitory effect of this compound on insulin secretion and its activation of KATP channels are dose-dependent. The following tables summarize key quantitative data from various studies.

| Parameter | Diazoxide (B193173) Concentration | Observed Effect | Reference(s) |

| Inhibition of Insulin Secretion | |||

| IC50 (Glucose-Stimulated) | 10.2 µM | 50% inhibition of insulin secretion. | |

| Dose Range | 0.3 - 300 µM | Appropriate for observing a dose-dependent inhibition of insulin secretion. | |

| High Concentration | 100 µM | Near complete loss of insulin release in a 2D monolayer of beta-cells. | |

| 250 µM | Inhibited insulin release enhanced by Protein Kinase A (PKA) activation. | [8] | |

| KATP Channel Activation | |||

| EC50 (Kir6.2/SUR1 currents) | 31 µM | Half-maximal effective concentration for activating KATP channel currents. | [2][9] |

| Maximal Activation | 50 µM | 580 ± 105% activation of KATP channel currents. | |

| Intracellular Calcium ([Ca2+]) | |||

| High Concentration | 100 µM - 250 µM | Does not prevent the rise in intracellular Ca2+ induced by forced depolarization with high potassium.[8] |

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound's Inhibitory Action

The following diagram illustrates the signaling cascade initiated by glucose and its disruption by this compound.

Caption: Signaling pathway of this compound's inhibition of insulin secretion.

Experimental Workflow for Investigating this compound's Effects

A systematic approach is essential for characterizing the inhibitory effects of this compound. The following workflow outlines the key experimental stages.

References

- 1. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological plasticity of cardiac ATP-sensitive potassium channels toward diazoxide revealed by ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual effects of diazoxide on ATP-K+ currents recorded from an insulin-secreting cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Diazoxide prevents diabetes through inhibiting pancreatic beta-cells from apoptosis via Bcl-2/Bax rate and p38-beta mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reference.medscape.com [reference.medscape.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Cardioprotective effect of diazoxide and its interaction with mitochondrial ATP-sensitive K+ channels. Possible mechanism of cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Applying Diazoxon in Primary Neuron Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diazoxon is the active metabolite of the organophosphate insecticide diazinon. It is a potent neurotoxicant that primarily acts by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). The accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, resulting in a cascade of neurotoxic effects. Beyond its anticholinergic activity, this compound has been shown to induce oxidative stress and disrupt neurite outgrowth in primary neuron cultures, making it a valuable tool for studying mechanisms of neurotoxicity and for screening potential neuroprotective compounds.

These application notes provide a detailed, step-by-step protocol for the application of this compound in primary neuron cultures, primarily focusing on hippocampal and cortical neurons. The provided methodologies are synthesized from established research to ensure reproducibility and accuracy.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on primary neuron cultures.

Table 1: Effects of this compound on Neurite Outgrowth in Primary Hippocampal Neurons

| This compound Concentration (µM) | Incubation Time (hours) | Effect on Longest Neurite Length | Effect on Minor Neurite Length | Reference |

| 0.1 - 10 | 24 | Concentration-dependent inhibition | Concentration-dependent inhibition | [1] |

| 10 | 24 (astrocyte pre-treatment) | ~50% decrease | Significant decrease | [2] |

Table 2: Effects of this compound on Acetylcholinesterase (AChE) Activity

| Cell Type | This compound Concentration (µM) | Incubation Time (hours) | AChE Inhibition (%) | Reference |

| Primary Hippocampal Neurons | 1 | 24 | 55 | [1] |

| Primary Hippocampal Neurons | 10 | 24 | 85 | [1] |

| Primary Cortical Astrocytes | 1 | 24 | ~25 | [2] |

| Primary Cortical Astrocytes | 10 | 24 | ~25 | [2] |

Table 3: Induction of Oxidative Stress by this compound

| Cell Type | This compound Concentration (µM) | Incubation Time (hours) | Outcome Measure | Observation | Reference |

| Primary Hippocampal Neurons | 1 - 10 | 1 | Increased Reactive Oxygen Species (ROS) | Concentration-dependent increase in ROS | [1] |

| Primary Cortical Astrocytes | 1 - 10 | 24 | Increased Reactive Oxygen Species (ROS) | Concentration-dependent increase in ROS | [2] |

Experimental Protocols

I. Preparation of Primary Neuron Cultures

This protocol describes the preparation of primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hibernate-E medium (supplemented with 2% B-27 Plus)

-

Papain (2 mg/mL in Hibernate-E without Ca2+)

-

Neurobasal Plus medium (supplemented with B-27 Plus)

-

Poly-D-lysine coated culture plates or coverslips

-

Sterile dissection tools

-

37°C incubator with 5% CO2

Procedure:

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Dissect the E18 embryos and place them in ice-cold Hibernate-E medium.

-

Under a dissecting microscope, carefully dissect the hippocampi or cortices from the embryonic brains. Remove the meninges.

-

Transfer the dissected tissue to a conical tube containing Hibernate-E with 2% B-27 Plus at 4°C.

-

Allow the tissue to settle, and then carefully aspirate the supernatant.

-

Enzymatically digest the tissue with 2 mg/mL papain in Hibernate-E without Ca2+ for 30 minutes at 30°C, with gentle shaking every 5 minutes.

-

After digestion, gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Determine the cell density using a hemocytometer.

-

Plate the neurons at a density of approximately 1 x 10^5 cells/well in poly-D-lysine coated 48-well plates or on coverslips in complete Neurobasal Plus medium.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Feed the neurons every third day by replacing half of the medium with fresh, pre-warmed medium.

II. Preparation of this compound Stock Solution

Materials:

-

This compound (analytical grade)

-

Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Immediately before use, dilute the stock solution to the desired final concentrations in pre-warmed culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

III. Application of this compound to Primary Neuron Cultures

This protocol outlines the treatment of established primary neuron cultures with this compound to assess its neurotoxic effects.

Materials:

-

Established primary neuron cultures (e.g., 7-10 days in vitro)

-

This compound working solutions (prepared as described above)

-

Control medium (containing the same final concentration of DMSO as the this compound-treated wells)

-

37°C incubator with 5% CO2

Procedure:

-

After the primary neurons have been in culture for the desired duration (e.g., 7 days), they are ready for treatment.

-

Prepare fresh working solutions of this compound in culture medium at various concentrations (e.g., 0.1, 1, 5, 10 µM). Also, prepare a vehicle control medium containing the same concentration of DMSO.

-

Carefully aspirate half of the culture medium from each well.

-

Add an equal volume of the this compound working solution or vehicle control to the respective wells.

-

Incubate the treated cultures for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

-

Following incubation, the neurons can be processed for various downstream analyses, such as neurite outgrowth assessment, viability assays, acetylcholinesterase activity measurement, or immunocytochemistry.

Mandatory Visualization

Caption: Experimental workflow for applying this compound to primary neuron cultures.

Caption: Signaling pathways of this compound-induced neurotoxicity.

References

- 1. Astrocytes protect against diazinon- and this compound-induced inhibition of neurite outgrowth by regulating neuronal glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazinon and this compound impair the ability of astrocytes to foster neurite outgrowth in primary hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring K-ATP Currents Using Diazoxide in Whole-Cell Patch Clamp

A Clarification on Diazoxon vs. Diazoxide (B193173): The query specified the use of "this compound" for measuring K-ATP currents. Our comprehensive literature review indicates that "this compound" is the toxic metabolite of the insecticide diazinon, with its primary mechanism of action being the inhibition of acetylcholinesterase. In the context of K-ATP channel modulation for patch-clamp electrophysiology, the correct and widely used compound is diazoxide . This document will, therefore, focus on the application of diazoxide.

Introduction

ATP-sensitive potassium (K-ATP) channels are crucial links between a cell's metabolic state and its electrical excitability. These channels are found in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and the brain. In pancreatic β-cells, the closure of K-ATP channels in response to increased intracellular ATP is a key step in glucose-stimulated insulin (B600854) secretion. Pharmacological agents that modulate K-ATP channel activity are invaluable tools for research and have clinical significance. Diazoxide is a well-established K-ATP channel opener, particularly for channels containing the SUR1 subunit, which is prominent in pancreatic β-cells. This document provides detailed application notes and protocols for the use of diazoxide in whole-cell patch-clamp experiments to measure and characterize K-ATP currents.

Mechanism of Action

Diazoxide is a potassium channel opener that specifically targets the SUR1 subunit of the K-ATP channel complex. The K-ATP channel is an octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits. Diazoxide's stimulatory effect is not direct but requires the presence of Mg2+ and hydrolyzable nucleotides like ADP. It is believed that diazoxide stabilizes the channel in a desensitized state to ATP inhibition, thereby promoting the open state of the channel. This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and in the case of pancreatic β-cells, inhibition of insulin secretion.

Quantitative Data Summary

The following tables summarize the quantitative data for the effects of diazoxide on K-ATP channels from various studies.

| Parameter | Cell Type | Value | Reference |

| Maximal Activation | Kir6.2/SUR1 expressing cells | 580 ± 105% at 50 µM | [1] |

| Half-maximal effect (EC50) | Mouse pancreatic β-cells | 82 µM | [2] |

| Effective Concentration | CRI-G1 insulin-secreting cells | 0.6 mM | [3][4] |

| Effective Concentration | Recombinant K-ATP channels | 300 µM | [5][6] |

| Compound | Target | IC50 | Conditions | Reference |

| Glibenclamide | Kir6.2/SUR1 | 16.6 nM | In the presence of 250 µM diazoxide | [1] |

| Tolbutamide (B1681337) | Kir6.2/SUR1 | 1.60 µM | In the presence of 250 µM diazoxide | [1] |

Experimental Protocols

This protocol is designed for measuring K-ATP currents in cultured cells (e.g., pancreatic β-cells or cell lines expressing Kir6.2/SUR1) using the whole-cell patch-clamp technique.

1. Solutions Preparation

-

Extracellular (Bath) Solution (in mM):

-

140 NaCl

-

5 KCl

-

2 CaCl2

-

1 MgCl2

-

10 HEPES

-

10 Glucose

-

Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

-

-

Intracellular (Pipette) Solution (in mM):

-

140 KCl

-

10 HEPES

-

1 EGTA

-

1 MgCl2

-

0.1 Na-GTP

-

0.1 Mg-ADP (to support diazoxide action)

-

0.3 Mg-ATP (to partially inhibit K-ATP channels)

-

Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

-

-

Diazoxide Stock Solution:

-

Prepare a 100 mM stock solution of diazoxide in DMSO.

-

Store at -20°C.

-

Dilute to the final desired concentration in the extracellular solution on the day of the experiment. The final DMSO concentration should be kept below 0.1%.

-

2. Cell Preparation

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

Allow cells to adhere and grow to a suitable confluency for patch-clamping (typically 50-70%).

3. Patch-Clamp Recording

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Fire-polish the pipette tip to ensure a smooth surface for sealing.

-

-

Establishing Whole-Cell Configuration:

-

Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a target cell with the patch pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -70 mV.

-

Apply voltage steps or ramps to elicit and measure K-ATP currents. A typical voltage protocol would be to step from the holding potential to various test potentials (e.g., from -120 mV to +40 mV in 20 mV increments).

-

Allow the intracellular solution to equilibrate with the cell interior for a few minutes and record a stable baseline current.

-